molecular formula C11H11NO3 B15221640 3-methoxy-1-methyl-1H-Indole-2-carboxylic acid

3-methoxy-1-methyl-1H-Indole-2-carboxylic acid

Cat. No.: B15221640
M. Wt: 205.21 g/mol
InChI Key: XHJXRFJZYJVAEU-UHFFFAOYSA-N
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Description

3-methoxy-1-methyl-1H-Indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and synthetic pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 3-methoxy-1-methyl-1H-Indole-2-carboxylic acid, often involves the construction of the indole core through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroaromatics and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of indole derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-1-methyl-1H-Indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

3-methoxy-1-methyl-1H-Indole-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-methoxy-1-methyl-1H-Indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-methoxy-1-methyl-1H-Indole-2-carboxylic acid include other indole derivatives such as:

Uniqueness

What sets this compound apart from other indole derivatives is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups can affect its interaction with molecular targets and its overall pharmacokinetic properties .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-methoxy-1-methylindole-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-12-8-6-4-3-5-7(8)10(15-2)9(12)11(13)14/h3-6H,1-2H3,(H,13,14)

InChI Key

XHJXRFJZYJVAEU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C(=O)O)OC

Origin of Product

United States

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